molecular formula C8H8IN B8476405 4-Cyclopropyl-3-iodopyridine CAS No. 1365763-18-3

4-Cyclopropyl-3-iodopyridine

Cat. No.: B8476405
CAS No.: 1365763-18-3
M. Wt: 245.06 g/mol
InChI Key: DZQNIHHRIFCLQN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-iodopyridine is a halogenated pyridine derivative characterized by a cyclopropyl substituent at the 4-position and an iodine atom at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the cyclopropyl group and the iodine atom. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the cyclopropyl group enhances metabolic stability and modulates lipophilicity .

Properties

CAS No.

1365763-18-3

Molecular Formula

C8H8IN

Molecular Weight

245.06 g/mol

IUPAC Name

4-cyclopropyl-3-iodopyridine

InChI

InChI=1S/C8H8IN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2

InChI Key

DZQNIHHRIFCLQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Chloro-3-cyclopropylpyridine (CAS: 1346544-23-7)
  • Molecular Formula : C₈H₈ClN
  • Molecular Weight : 153.61 g/mol
  • Synthesis Yield : 75% (via optimized routes reported in 2022) .
  • Key Differences :
    • The chlorine atom is smaller and less polarizable than iodine, reducing its utility in metal-catalyzed cross-couplings.
    • Lower molecular weight and steric bulk compared to the iodo analog.
    • Chlorinated derivatives are often less reactive in aromatic substitution reactions but more stable under thermal conditions .
4-Bromo-3-cyclopropylpyridine
  • Molecular Formula : C₈H₈BrN (estimated)
  • Molecular Weight : ~198.02 g/mol (calculated)
  • Key Differences :
    • Bromine offers intermediate reactivity between chlorine and iodine in cross-coupling reactions.
    • Higher molecular weight than the chloro analog but lower than the iodo derivative.
    • Brominated pyridines are commonly used in intermediate synthesis due to their balance of reactivity and stability .
Comparative Data Table
Property 4-Chloro-3-cyclopropylpyridine 4-Bromo-3-cyclopropylpyridine 4-Cyclopropyl-3-iodopyridine
Molecular Weight (g/mol) 153.61 ~198.02 ~261.06
Halogen Atomic Radius 0.79 Å 1.14 Å 1.39 Å
Typical Synthesis Yield 75% Not Reported Not Reported
Reactivity in Cross-Coupling Low Moderate High

Positional Isomers and Functional Group Variants

4-Amino-3-iodopyridine
  • Molecular Formula : C₅H₅IN₂
  • Key Differences: The amino group at the 4-position enhances solubility in polar solvents and participation in hydrogen bonding. Reduced steric hindrance compared to the cyclopropyl-substituted analog. The iodine atom retains utility in cross-coupling, but the amino group may complicate reaction conditions due to nucleophilicity .
2-Amino-3-iodopyridine
  • Molecular Formula : C₅H₅IN₂
  • Key Differences: Iodine at the 3-position and amino at the 2-position alter electronic distribution, affecting regioselectivity in further derivatization.

Pharmacologically Relevant Analogs

4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)
  • Structure : Contains a benzamide and piperidine moiety alongside the iodophenyl group.
  • Key Differences :
    • The benzamide and piperidine groups confer affinity for σ receptors, making 4-IBP a pharmacological tool compound.
    • Unlike this compound, 4-IBP is tailored for CNS-targeted applications .
BD 1008 and BD 1047
  • Key Differences :
    • These dihydrobromide salts feature dichlorophenyl and amine substituents, emphasizing σ-1 receptor antagonism.
    • The absence of a pyridine core limits direct comparison but highlights the versatility of halogenated aromatics in drug design .

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